Bromodifluoroacetonitrile

説明

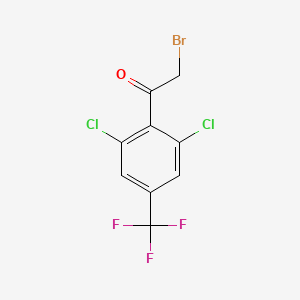

Bromodifluoroacetonitrile is a chemical compound that has been the subject of various studies due to its interesting electronic and geometric structure. The compound has been analyzed using a chirped pulse microwave spectrometer, which has allowed for the measurement of its pure rotational spectrum. This spectrum is dense with transitions, indicating a complex structure that has been further elucidated through the determination of rotational, centrifugal distortion, and nuclear electric quadrupole coupling constants, as well as nuclear magnetic spin-rotation constants .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in different contexts. For instance, an innovative Pd-catalyzed difluoromethylation of aryl boronic acids with bromodifluoroacetate has been reported. This reaction is notable for its mild conditions and the involvement of a difluorocarbene pathway, which is atypical compared to traditional methods. The high efficiency and excellent functional group compatibility of this reaction make it a valuable protocol for drug discovery and development .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been a subject of interest. For example, the crystal structure of bromofluoroacetic acid, a chiral molecule, has been determined, revealing that it forms hydrogen-bonded dimers in the solid state. This structure is characterized by a monoclinic space group and specific cell dimensions, providing insights into the geometric arrangement of such molecules .

Chemical Reactions Analysis

This compound participates in various chemical reactions. One such reaction is the nucleophilic bromo- and iododifluoromethylation of aldehydes, which utilizes bromo- and iodo-substituted difluoromethyl silicon reagents. This process likely involves a halodifluoromethyl carbanion as a nucleophile, which is reversibly generated from difluorocarbene and a halide anion . Additionally, molecular bromine can be oxidized by uranium hexafluoride in acetonitrile, leading to the formation of hexafluorouranates(V) containing positive bromine, which demonstrates the reactivity of bromine-containing compounds in the presence of strong oxidizing agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely tied to its molecular structure. The rotational spectrum analysis provides valuable information about the molecule's physical properties, such as its rotational inertia and the influence of fluorination on the nuclear electric quadrupole coupling tensor components. These properties are crucial for understanding the behavior of this compound in various environments and can have implications for its reactivity and stability . The versatility of related fluorinated building blocks, such as 3-bromo-1,1,1-trifluoroacetone, further underscores the importance of studying these properties, as they can be used to synthesize a wide range of trifluoromethylated compounds .

科学的研究の応用

Electronic and Geometric Structure Analysis

Bromodifluoroacetonitrile's electronic and geometric structure has been a subject of study. For instance, Grubbs, Bailey, and Cooke (2011) investigated its rotational spectrum, providing insights into its structural characteristics. This research is significant for understanding the molecular behavior of this compound in various applications (Grubbs, Bailey, & Cooke, 2011).

Use in Chromatography and Spectrometry

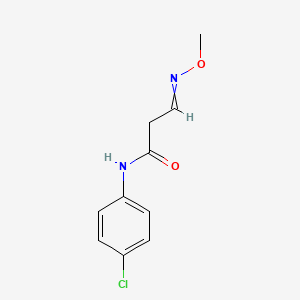

Bromoacetonitrile, closely related to this compound, has been used to enhance the sensitivity of chromatographically difficult compounds. Shin et al. (1995) demonstrated its effectiveness in selective derivatization, which is crucial in analytical chemistry, particularly in chromatography and mass spectrometry (Shin, Kim, Myung, & Park, 1995).

Nucleophilic Bromo- and Iododifluoromethylation

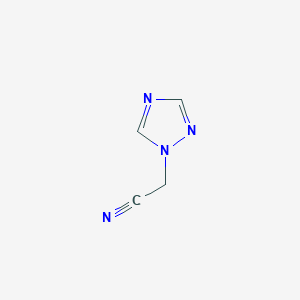

Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This method is significant in organic synthesis, particularly in introducing bromo- and iodo-functional groups to various compounds (Kosobokov, Levin, Struchkova, & Dilman, 2014).

Copper-Catalyzed N-Formylation of Amines

The application of ethyl bromodifluoroacetate in the copper-catalyzed N-formylation of amines was explored by Xiao-fang Li et al. (2018). This study contributes to the field of organic chemistry, particularly in the formation of N-formamides from amines (Li, Zhang, Chen, & Zhang, 2018).

特性

IUPAC Name |

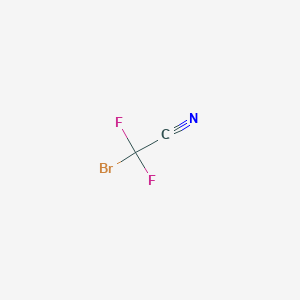

2-bromo-2,2-difluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF2N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSYCGWXKUPFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381997 | |

| Record name | BROMODIFLUOROACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7601-99-2 | |

| Record name | BROMODIFLUOROACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of Bromodifluoroacetonitrile?

A1: While the provided research abstract [] does not delve into the complete structural characterization of this compound, it emphasizes investigating the "electronic and geometric structure" of the compound. This suggests that the study likely utilizes techniques like spectroscopy and computational modeling to determine its molecular geometry, bond lengths, bond angles, and electronic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)